Naphthionic acid

Description

Historical Context of Naphthionic Acid Research

Early Preparative Methods and Discoveries

This compound was first prepared by the Italian chemist Raffaele Piria in 1851. drugfuture.commdpi.com His method, now famously known as the Piria reaction, involved the reduction of an aromatic nitro compound using a metal sulfite. drugfuture.commdpi.comlookchem.com Specifically, Piria synthesized this compound by heating 1-nitronaphthalene (B515781) with ammonium (B1175870) sulfite. chemicalbook.com This reaction yields a mixture of sulfamic and aminosulfonic acid salts, with the former being hydrolyzed to the corresponding amine upon treatment with acid. mdpi.com

Another significant early method for producing this compound is the "baking process." This technique involves heating 1-naphthylamine (B1663977) hydrogen sulfate (B86663). google.com While this process can produce the compound in high yield and good purity, it is technically demanding. google.com A common laboratory and industrial preparation involves treating 1-aminonaphthalene (also known as 1-naphthylamine) with sulfuric acid. wikipedia.orgmolbase.com In one described procedure, 1-naphthylamine is mixed with concentrated sulfuric acid and oxalic acid, then heated in an oven to yield this compound. prepchem.com These early methods laid the groundwork for the large-scale production necessary to meet industrial demands.

Evolution of Research Interests and Applications

Historically, the primary driver for research into this compound was its crucial role as an intermediate in the synthesis of azo dyes. chemicalbook.comwikipedia.orgmolbase.com It is a key component in the production of dyes such as Rocceline (also known as Solid Red A) and Congo red. chemicalbook.comwikipedia.orgmolbase.com In these syntheses, the amino group of this compound is diazotized and then coupled with another aromatic compound, such as β-naphthol, to create the characteristic azo linkage and chromophore system of the dye. wikipedia.orgmolbase.com

Over time, research has expanded beyond its application in dyes. This compound is also used as an intermediate in the production of other important compounds, including 1-hydroxynaphthalene-4-sulfonic acid and various aminonaphthalene disulfonic acids. chemicalbook.com Furthermore, research has explored the therapeutic potential of its derivatives. sigmaaldrich.comlookchem.com For instance, the sodium salt of 4-amino-1-naphthalenesulfonic acid has been investigated as a non-toxic hemostatic agent, used to control bleeding. chemicalbook.comsigmaaldrich.comlookchem.com This demonstrates an evolution of interest from industrial colorants to potential pharmaceutical applications.

Structure

3D Structure

Properties

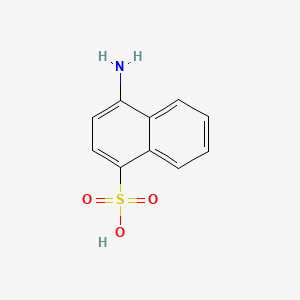

IUPAC Name |

4-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRRZAVMCAKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-13-2 (mono-hydrochloride salt) | |

| Record name | Naphthionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3058909 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-86-6, 90459-10-2, 71342-91-1 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-, diazotized, coupled with diazotized aniline and resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-naphthalenesulfonic acid, 4-amino-, diazotized, coupled with Dyer’s mulberry (Chlorophora tinctoria) extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZIK65C5CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Classification in Scholarly Literature

Significance and Academic Relevance of this compound

Role in Organic Synthesis and Intermediate Chemistry

This compound is a cornerstone intermediate in the synthesis of azo dyes. wikipedia.orglookchem.com Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) functional group, constitute the largest group of synthetic colorants used across various industries. biotechjournal.in The synthetic utility of this compound stems from the reactivity of its primary amino group.

The core reaction involves a two-step process:

Diazotization: The amino group of this compound is converted into a diazonium salt in the presence of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. nih.govcuhk.edu.hk This diazonium salt is a highly reactive electrophile.

Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. nih.gov This electrophilic aromatic substitution reaction forms the stable azo bond, creating the final dye molecule. nih.gov

This versatile reaction sequence allows for the production of a wide array of dyes with different colors and properties. This compound serves as the "diazo component" in these syntheses, forming the basis for numerous commercially significant colorants. chempedia.info Its sulfonic acid group also imparts water solubility to the final dye products, which is a critical property for their application in textile dyeing. nbinno.com

| Dye Name | Common Name / C.I. Name | Coupling Component | Resulting Color Class |

|---|---|---|---|

| Rocceline | Acid Red 88 | β-Naphthol | Red |

| Congo red | Direct Red 28 | (Used as a tetrazotized benzidine (B372746) derivative which then couples with two equivalents of this compound) | Red |

| Acid Brown 14 | C.I. 20195 | Resorcinol (with 2 moles of this compound) | Brown |

Data sourced from multiple chemical and dye synthesis references. wikipedia.orglookchem.comchempedia.infomolbase.com

Applications in Advanced Materials and Chemical Technologies

The primary technological application of this compound is in the dye industry, where its role as an intermediate is crucial for producing colorants for textiles, plastics, and printing inks. lookchem.com It is a key building block for various classes of dyes, including acid dyes, direct dyes, and fibre-reactive dyes, which are designed to bind chemically to textile fibers, providing excellent color fastness. lookchem.comchempedia.info

Beyond traditional dyeing, this compound has applications in other areas of chemical technology. The sodium salt of this compound, known as sodium naphthionate, has been utilized as a non-toxic hemostatic agent, demonstrating its utility in pharmaceutical applications to help control bleeding. lookchem.comnih.gov This application showcases how a fundamental dye intermediate can be repurposed for specialized biomedical technology. The inherent fluorescence of its salt solutions also suggests potential in analytical and sensing applications, although this is a less commercially developed area. chempedia.info

Importance in Environmental Chemistry and Remediation Studies

The academic relevance of this compound in environmental science is linked to its status as a metabolite of certain azo dyes. lookchem.com Azo dyes are a significant class of environmental contaminants released in the effluent from textile, printing, and dye manufacturing industries. While many azo dyes are stable, under certain environmental conditions, particularly the anaerobic (oxygen-deficient) conditions found in sediments and some wastewater treatment systems, the azo bond can be cleaved by microbial action. canada.ca

This reductive cleavage breaks the dye molecule down into its original constituent aromatic amines. canada.canih.gov Therefore, the degradation of an azo dye synthesized from this compound can release this compound back into the environment. canada.ca Its detection in water bodies or soil can serve as a chemical marker for pollution originating from industries that use these specific dyes.

Research in this area focuses on:

Environmental Monitoring: Developing analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this compound and other dye intermediates in industrial wastewater and the environment. chempedia.info

Biodegradation Studies: Investigating the microbial pathways for the breakdown of azo dyes to understand the conditions under which metabolites like this compound are formed. nih.gov

A screening assessment by the Canadian government noted that azo acid dyes are expected to be found in water and sediment and have the potential to degrade into aromatic amines in anaerobic environments. canada.ca This highlights the regulatory and scientific interest in the environmental fate of these compounds and their metabolites. canada.ca

Established Synthetic Routes for this compound

This compound is primarily synthesized through the sulfonation of 1-naphthylamine (B1663977). wikipedia.orggoogle.com Alternative methods, such as Piria's method and the solvent-bake process, also exist. chemicalbook.comCurrent time information in Bangalore, IN.

Sulfonation of 1-Naphthylamine

The sulfonation of 1-naphthylamine with sulfuric acid is a common method for preparing this compound. wikipedia.orggoogle.comprepchem.com One process involves adding 1-aminonaphthalene to a mixture of sulfuric acid and ammonium (B1175870) sulfate (B86663) while cooling. The mixture is then heated to temperatures around 110°C to 130°C and stirred for several hours. google.com After cooling, the reaction mixture is poured onto ice, and the precipitated product is filtered, washed, and dried. google.com Another approach involves gradually adding concentrated sulfuric acid to 1-naphthylamine with agitation, followed by mixing the paste with oxalic acid and heating in an air oven at 190-200°C for several hours. prepchem.com The product is then boiled with water, neutralized with milk lime, filtered, and the acid is obtained by acidifying the filtrate with hydrochloric acid. prepchem.com

Alternative Preparations (e.g., Piria's method, solvent-bake process)

Piria's method, first used to prepare this compound, involves heating 1-nitronaphthalene with ammonium sulfite. chemicalbook.comsciencemadness.org However, this method is less attractive for large-scale production due to the formation of byproducts like 1-aminonaphthalene-2,4-disulfonic acid, resulting in low yields (typically 20-30%). chemicalbook.comsciencemadness.org

The solvent-bake process offers a more convenient route. chemicalbook.com In this method, 1-naphthylamine is dissolved in an inert organic solvent, such as o-dichlorobenzene, and sulfuric acid is added to form the sulfate. google.comchemicalbook.com The mixture is gradually heated, often to around 180°C, to complete the reaction and distill off water. chemicalbook.com The product is then extracted using an aqueous sodium carbonate solution, followed by steam distillation to remove residual solvent. chemicalbook.com Salting out the product, filtration, and washing with brine yields sodium naphthionate, often in high yields (e.g., 90%). chemicalbook.com

Synthesis of this compound Derivatives

This compound can be converted into various derivatives, including metal salts and compounds for analytical and research applications.

Formation of Metal Salts (e.g., Monosodium Salt, Manganese, Nickel, Cobalt Salts)

This compound readily forms salts with bases, which can increase its solubility. solubilityofthings.com The monosodium salt, sodium naphthionate, is a widely used derivative. chemicalbook.comsayverse.com.trchenghuichem.comontosight.aichemicalbull.comjustdial.com It is typically synthesized by neutralizing this compound with sodium hydroxide (B78521) or sodium carbonate. chemicalbook.comontosight.ai Sodium naphthionate is a grayish-white to light yellow crystalline powder and is highly soluble in water. sayverse.com.tr

While information specifically on the synthesis of manganese, nickel, and cobalt salts directly from this compound is less detailed in the provided results, metal naphthenates, which are metal derivatives of naphthenic acids, are known and used as catalysts, particularly as oil drying agents. wikipedia.orgwikipedia.org These are often mixtures of metal(II) derivatives of naphthenic acids and are soluble in nonpolar substrates. wikipedia.orgwikipedia.org Cobalt naphthenate, for instance, is a mixture of cobalt(II) derivatives of naphthenic acids used as oil drying agents. wikipedia.org Methods for synthesizing cobalt naphthenate from naphthenic acid and cobalt hydroxide have been described. google.comgoogle.com Nickel compounds, such as nickel sulfamate, are used in various chemical industry applications, including as catalysts in the synthesis of organic compounds. justdial.com Manganese compounds are also used in various chemical processes.

Derivatization for Analytical and Research Purposes (e.g., Esterification, Amidation)

Derivatization of carboxylic acids, including those related in function to the sulfonic acid group in this compound, is a common technique in analytical chemistry to improve properties like volatility and stability for methods such as gas chromatography-mass spectrometry (GC-MS). portalabpg.org.broffshorenorge.noacs.orgnih.govrsc.org Common derivatization reactions include alkylation, acylation, and silylation, which convert polar compounds into less polar derivatives like esters and amides. portalabpg.org.br

While the provided results discuss the derivatization of naphthenic acids for analytical purposes, the principles can be relevant to this compound due to the presence of the sulfonic acid group and the amine group, both of which can undergo derivatization reactions. For example, esterification converts carboxylic acids to esters, and amidation forms amides. portalabpg.org.br These reactions can be applied to modify the functional groups of this compound for specific analytical or research needs.

Alkylation is a type of derivatization reaction that involves the introduction of an alkyl group into a molecule. portalabpg.org.br In the context of carboxylic acids, alkylation often leads to the formation of esters. portalabpg.org.br For analytical purposes, derivatization agents like diazomethane (B1218177) or silylation agents such as MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) are used to alkylate or silylate acidic functionalities, making the compounds more amenable to GC-MS analysis. portalabpg.org.broffshorenorge.noacs.orgrsc.org While the direct alkylation of this compound's sulfonic acid group is not explicitly detailed, the amine group could also potentially undergo alkylation reactions.

Acylation Reactions

Acylation reactions involve the introduction of an acyl group into a molecule. For aminosulfonic acids like this compound, acylation typically occurs at the amino group. This process transforms the labile hydrogens of the amino group into amides through reaction with carboxylic acids or their derivatives. portalabpg.org.br Solid-phase acylation of aminosulfonic acids has been explored as a method to produce neutralized acyl-aminosulfonic acids. lookchem.com While acylation is a common derivatization technique, the resulting products often require purification to remove residual acid before further analysis or use. portalabpg.org.br

Silylation Reactions

Silylation reactions involve the replacement of active hydrogen atoms, such as those in amino or sulfonic acid groups, with a silyl (B83357) group, commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. portalabpg.org.br This derivatization is frequently employed to enhance the volatility and thermal stability of polar compounds like this compound, making them suitable for analysis by gas chromatography (GC). portalabpg.org.brchromatographyonline.comchromatographyonline.com Silylation can improve peak symmetry and detection in GC-MS analysis. chromatographyonline.comchromatographyonline.com Typical silylation reagents include N,O-bis-(trimethylsilyl)-acetamide (BSA), N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and N-methyl-N-(terc-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). portalabpg.org.br Silylation can yield stable pseudomolecular ions, such as [M-15]⁺ and [M-57]⁺, which are useful for the identification of derivatized compounds via mass spectrometry. portalabpg.org.brnih.gov

Functionalization of this compound (e.g., Chlorination, Bromination, Nitration, Hydrolysis)

This compound can undergo various functionalization reactions on its naphthalene ring or at its amino group.

Chlorination: Chlorination of 1-aminonaphthalene-4-sulfonic acid with copper(II) chloride can produce 4-chloro-1-aminonaphthalene. chemicalbook.com Alternatively, the action of chlorine on an aqueous sulfuric acid solution of this compound yields 2,3-dichloro-1,4-naphthoquinone. chemicalbook.com

Bromination: High-temperature bromination of this compound results in the formation of 2,4-dibromo-1-aminonaphthalene. chemicalbook.com

Nitration: Vigorous nitration of this compound yields 2,4-dinitro-1-hydroxynaphthalene. chemicalbook.com Nitration of aromatic sulfonic acids, including naphthalene monosulfonic acids which are generally difficult to nitrate, is often carried out in the presence of solvents like sulfuric acid. google.com However, processes in the absence of sulfuric acid have also been developed, simplifying downstream processing. google.com

Hydrolysis: Hydrolysis of the amino group in this compound to yield 1-hydroxynaphthalene-4-sulfonic acid is most effectively achieved through a reverse-Bucherer reaction. chemicalbook.com Prolonged heating with 50% sodium hydroxide can also lead to this hydrolysis. chemicalbook.com Hydrolysis of sulphite esters derived from naphthylamine sulfonates, such as this compound, in the presence of alkaline earth metal hydroxides can produce naphthol-sulfonic acids with improved yields. google.com

Purification and Isolation Techniques in Synthetic Procedures

Purification and isolation are critical steps in the synthesis of this compound and its derivatives. This compound itself can be purified by crystallization from water, yielding needles of the 0.5 hydrate. chemicalbook.comlookchem.com Its salt solutions exhibit strong blue fluorescence. chemicalbook.comlookchem.com The S-benzylisothiuronium salt of this compound has a melting point of 195°C when crystallized from aqueous ethanol. chemicalbook.comlookchem.com

In synthetic procedures, isolating the product from the reaction mixture is essential. For instance, in one production method involving the sulfonation of 1-naphthylamine, the product is extracted by adding the reaction mixture to an aqueous sodium carbonate solution. environmentclearance.nic.in After separation, the aqueous layer is steam distilled to remove residual solvent, and the product is salted out, filtered, and washed with brine to obtain sodium naphthionate. environmentclearance.nic.in

Various techniques are employed for the purification and isolation of naphthenic acids and their derivatives in broader chemical contexts, which can be analogous to methods applicable to this compound. These include neutralization, solvent extraction, adsorption, thermal decomposition, catalytic decarboxylation, and esterification. acs.org Solvent extraction and adsorption have been used for acidity reduction in crude oils containing naphthenic acids. acs.org Solid phase extraction (SPE) is another technique utilized to concentrate and separate naphthenic acids from complex mixtures. ufrgs.br

Data Table: Functionalization Reactions of this compound

| Reaction | Reagent(s) | Product(s) | Conditions | Source |

| Chlorination | Copper(II) chloride | 4-chloro-1-aminonaphthalene | Not specified | chemicalbook.com |

| Chlorination | Chlorine | 2,3-dichloro-1,4-naphthoquinone | Aqueous sulfuric acid solution | chemicalbook.com |

| Bromination | Bromine | 2,4-dibromo-1-aminonaphthalene | High temperature | chemicalbook.com |

| Nitration | Nitrating agent | 2,4-dinitro-1-hydroxynaphthalene | Vigorous conditions | chemicalbook.com |

| Hydrolysis | Not specified (Reverse-Bucherer reaction) | 1-hydroxynaphthalene-4-sulfonic acid | Reverse-Bucherer reaction | chemicalbook.com |

| Hydrolysis | 50% Sodium hydroxide | 1-hydroxynaphthalene-4-sulfonic acid | Prolonged heating | chemicalbook.com |

| Sulfonation | 25% Oleum (B3057394) | 1-aminonaphthalene-4,6- and 4,7-disulfonic acids | Not specified | chemicalbook.com |

| Sulfonation | Sulfuric acid | 1-aminonaphthalene-5- and 6-sulfonic acids | Prolonged heating at 130°C | chemicalbook.com |

Chemical Reactivity and Mechanistic Studies

Reactivity of the Amino and Sulfonic Acid Groups

The amino group is basic and nucleophilic, while the sulfonic acid group is strongly acidic. lookchem.com This bifunctional nature allows naphthionic acid to participate in a wide array of chemical reactions. The sulfonic acid group enhances water solubility, particularly when forming salts with bases, while the amino group is the primary site for reactions like diazotization. solubilityofthings.com The reactivity can be influenced by the presence of electron-withdrawing groups on the aromatic ring, which can delocalize the lone pair of electrons on the nitrogen atom. imrpress.com

Vigorous nitration of this compound can lead to 2,4-dinitro-1-hydroxynaphthalene, and high-temperature bromination yields 2,4-dibromo-1-aminonaphthalene. chemicalbook.com Further sulfonation with oleum (B3057394) can produce disulfonic acids. chemicalbook.com The amino group can also be hydrolyzed to a hydroxyl group through methods like the reverse-Bucherer reaction. chemicalbook.com

Table 1: Selected Reactions of this compound

| Reactant | Conditions | Product(s) | Citation |

|---|---|---|---|

| 25% Oleum | - | 1-Aminonaphthalene-4,6- and 4,7-disulfonic acids | chemicalbook.com |

| Sulfuric Acid | Prolonged heating at 130°C | 1-Aminonaphthalene-5- and 6-sulfonic acids | chemicalbook.com |

| 50% Sodium Hydroxide (B78521) | Prolonged heating | 1-Hydroxynaphthalene-4-sulfonic acid | chemicalbook.com |

| Chlorine / Aqueous H₂SO₄ | - | 2,3-Dichloro-1,4-naphthoquinone | chemicalbook.com |

| Vigorous Nitration | - | 2,4-Dinitro-1-hydroxynaphthalene | chemicalbook.com |

| High-Temperature Bromination | - | 2,4-Dibromo-1-aminonaphthalene | chemicalbook.com |

A key reaction of this compound involves coupling with other aromatic compounds, a process central to the synthesis of many dyes. ontosight.ai The amino group, after being converted into a diazonium salt, can react with electron-rich aromatic compounds such as phenols and amines (known as coupling components) to form azo compounds. imrpress.comiloencyclopaedia.org

A prominent example is the synthesis of Congo Red, where tetrazotized benzidine (B372746) is coupled with two molecules of this compound. iloencyclopaedia.orgiipseries.org Another instance is the creation of the dye Rocceline (also known as Solid Red A), which involves diazotizing this compound and coupling it with β-naphthol. wikipedia.org These reactions underscore the role of this compound as a crucial intermediate in the dyestuff industry. iloencyclopaedia.org

In the synthesis of azo dyes, a primary aromatic amine is treated with nitrous acid to form a diazonium salt; this process is known as diazotization. iloencyclopaedia.org The resulting diazo compound is an electrophile that readily attacks electron-rich aromatic rings. This compound serves as the primary aromatic amine, or the "diazo component," in these reactions. chemicalbook.comgoogle.com

Its use as a diazo component has been described for producing various dyes, including C.I. Food Red 3, C.I. Food Red 7, C.I. Food Red 9, and C.I. Acid Red 25. chemicalbook.com The general sequence involves diazotizing the this compound and subsequently adding it to a solution containing a coupling component to form the final azo dye. iloencyclopaedia.orggoogle.com

Catalytic Transformations Involving this compound and Related Compounds

Catalytic transformations are fundamental in organic synthesis, enabling the conversion of functional groups under specific conditions. For aromatic acids and their derivatives, these transformations can include processes like hydrogenation, deamination, and decarboxylation. sioc-journal.cn

Catalytic decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). orgoreview.commdpi.com This process is a key method for converting carboxylic acids into hydrocarbons. mdpi.com While thermodynamically favorable, the reaction often requires a catalyst to proceed at a reasonable rate. nih.gov The mechanism can vary significantly depending on the substrate and the catalytic system employed, which can range from transition metals to acidic solids like zeolites. mdpi.comnist.gov For aromatic acids, decarboxylation rates can range from very slow for unactivated acids to extremely rapid for those with activating groups, such as a hydroxyl group in the ortho or para position. nist.gov

In heterogeneous catalysis, particularly with solid acid catalysts like zeolites, the nature of the acid sites is critical. Two primary types of acid centers exist: Brønsted acid sites, which are proton donors, and Lewis acid sites, which are electron-pair acceptors. psu.edu

The mechanism of catalytic decarboxylation over such catalysts depends on these acid centers. mdpi.com

Brønsted Acid Sites : These sites can protonate the carbonyl oxygen of the carboxylic acid. This interaction facilitates the cleavage of the C-C bond, leading to the release of CO₂ and the formation of a carbocation intermediate, which is then converted to the final hydrocarbon product. mdpi.comiastate.edu

Lewis Acid Sites : These sites, possessing empty electron orbitals, can interact with the electron-rich oxygen atoms of the carboxyl group. mdpi.com This coordination increases the electrophilic character of the carbonyl carbon, weakening the C-C bond and promoting decarboxylation. iastate.edu

Research indicates that the presence of both Brønsted and Lewis acid sites can be beneficial, leading to higher reaction rates compared to systems with only one type of acidity. scielo.org.za The relative abundance of Brønsted and Lewis sites can influence product selectivity; for instance, in some reactions, Brønsted sites may favor ketonization, while Lewis sites might promote subsequent condensation reactions. iastate.edu

Ketonic decarboxylation is a specific type of decarboxylation that converts two equivalents of a carboxylic acid into a symmetric ketone, releasing one molecule each of carbon dioxide and water. wikipedia.org The reaction mechanism is believed to involve the nucleophilic attack of the alpha-carbon of one acid molecule on the carbonyl group of a second molecule. wikipedia.org

One proposed pathway is a concerted mechanism, where the formation of the new carbon-carbon bond and the elimination of carbon dioxide occur simultaneously. nih.gov This is particularly noted in the decarboxylation of β-keto acids, which can proceed through a cyclic six-membered transition state with gentle heating. orgoreview.com However, an alternative stepwise mechanism involving the formation of a β-keto acid intermediate has also been proposed and, in some theoretical studies, found to be the kinetically favored pathway. nih.govupv.es The concerted mechanism avoids the formation of a carbanion intermediate, which is considered unlikely as byproducts from its protonation have not been observed. wikipedia.org

Catalytic Decarboxylation Mechanisms

Oxidative Decarboxylation Pathways

The term "decarboxylation" refers to the removal of a carboxyl group (-COOH), a reaction that does not apply to this compound as it possesses a sulfonic acid group (-SO₃H). However, the oxidative degradation of related compounds, such as naphthenic acids and other aromatic acids, has been studied. For instance, ozonation is a chemical oxidation method investigated for the removal of naphthenic acids from oil sands process-affected water (OSPW). nih.gov In alkaline conditions, ozone can decompose into hydroxyl radicals, which react with naphthenic acids, leading to the scission of cyclic fractions or branched chains. nih.gov

Furthermore, combining chemical oxidation with biodegradation has been explored as a remediation strategy. A study on a combined persulfate oxidation and biodegradation treatment for commercial naphthenic acids demonstrated significant removal, with the chemical oxidant breaking down recalcitrant fractions into more bioavailable compounds for microorganisms. mdpi.com The degradation of other naphthalene-based compounds, such as H-acid (1-amino-8-naphthol-3,6-disulfonic acid), has been achieved through ozonation, indicating that oxidative processes can break down the naphthalene (B1677914) structure. researchgate.net

Catalyst Design and Performance for this compound Conversion

Catalytic systems have been extensively designed and tested for the conversion of acidic compounds in industrial streams. While specific data on this compound is limited, research on model carboxylic acids (naphthenic acids) provides insight into potentially applicable catalyst types.

Metal oxides have been identified as effective catalysts for the decarboxylation of model naphthenic acid compounds. Silver(I) oxide (Ag₂O) is noted for its role as an oxidizing agent in organic chemistry and has been used in various catalytic oxidation reactions. taylorandfrancis.comatamanchemicals.comatamanchemicals.com In studies on model compounds for naphthenic acids, Ag₂O showed significant activity. For example, in the catalytic decarboxylation of naphthoic acid at 300°C, Ag₂O demonstrated excellent performance. Research has also investigated Ag₂O supported on zirconia (ZrO₂) for other organic syntheses, highlighting its catalytic potential. mdpi.com

Table 1: Performance of Ag₂O Catalyst on Naphthoic Acid (a model for Naphthenic Acid)

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 300 °C | plos.org |

| Acid Conversion | 93.9% | plos.org |

| CO₂ Yield | 96.9% | plos.org |

| Naphthalene Yield | 66.2% | plos.org |

Zeolite catalysts, particularly HZSM-5, are well-known for their strong acid sites, high surface area, and thermal stability, making them suitable for various catalytic applications. mdpi.com Extensive research has been conducted on the use of HZSM-5 for the catalytic decarboxylation of naphthenic acids, where it has shown high efficacy. asm.orgrsc.org Studies demonstrate that HZSM-5 can achieve up to 99% removal of naphthenic acids, with efficiency increasing with higher temperatures and longer residence times. asm.org

While this research focuses on carboxylic acids, zeolites have also been functionalized with sulfonic acid groups to enhance their acidity for other reactions, such as biomass hydrolysis and etherification, indicating their versatility. rsc.orgresearchgate.netcardiff.ac.ukresearchgate.net The modification of HZSM-5 with Ce and sulfuric acid treatment was shown to increase the number of Lewis and strong acid sites, significantly boosting its catalytic activity for the decomposition of CF₄. mdpi.com

Table 2: Effect of Temperature on Naphthenic Acid Removal using HZSM-5 Catalyst

| Temperature (°C) | Initial TAN (mg KOH/g) | Final TAN (mg KOH/g) after 4 hrs | % Removal (calculated) | Reference |

|---|---|---|---|---|

| 250 | 6.5 | 1.24 | 80.9% | asm.org |

| 270 | 6.5 | 0.39 | 94.0% | asm.org |

| 300 | 6.5 | 0.17 | 97.4% | asm.org |

Enzymatic and Biocatalytic Transformations

The biodegradation of aromatic sulfonic acids, including aminonaphthalenesulfonic acids, has been observed in various microbial species. asm.orgwur.nl These processes offer a sustainable route for the transformation of these compounds.

Microbial degradation of naphthenic acids, a related area of study, often proceeds aerobically through ring cleavage via the beta-oxidation pathway, sometimes involving other steps like alpha- or omega-oxidation. canada.canih.gov Genomic analysis of Cupriavidus gilardii CR3, a bacterium that utilizes naphthenic acids, revealed that degradation involves an initial ring-cleavage, with the resulting products being further oxidized through pathways similar to fatty acid metabolism. plos.org

For aminonaphthalenesulfonic acids specifically, some bacterial strains can utilize them as a source of carbon, nitrogen, or sulfur. wur.nld-nb.info For example, a mixed bacterial community was shown to mineralize sulfonated azo dyes by first reducing the azo linkage anaerobically to form aminonaphthalenesulfonic acids, which were then degraded aerobically. asm.org The enzymatic mechanisms often involve oxidoreductases like laccase and peroxidases, which can initiate the breakdown of complex aromatic structures. mdpi.com

Theoretical and Computational Investigations of this compound Reactivity

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of complex molecules like this compound at a molecular level.

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the structural and electronic properties of molecules. While much computational work has focused on the degradation pathways of naphthenic acids, nih.gov DFT has also been applied directly to this compound and its derivatives.

DFT studies have been crucial in understanding the properties of azo dyes synthesized from this compound. researchgate.netalquds.edu These investigations help in correlating the molecular structure with observed spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) calculations have been used to predict the vertical excitation energies, which correspond to the absorption maxima (λ_max) observed in UV-Vis spectroscopy. researchgate.net Research on a series of azo dyes showed that those derived from this compound were significantly red-shifted, and these experimental observations were in good agreement with TD-DFT calculations. researchgate.net

Furthermore, DFT has been used to calculate quantum chemical parameters such as the HOMO-LUMO energy gap, which relates to the molecule's reactivity and stability. nih.gov For azo dyes derived from acenaphthylene (B141429), a system related to naphthalene, DFT calculations predicted a HOMO-LUMO gap that correlated well with the experimental absorption band. smolecule.com Such studies confirm that the electronic properties, and therefore the reactivity of this compound in coupling reactions, can be effectively modeled and understood through computational approaches. smolecule.comnih.gov

Molecular Dynamics Simulations (e.g., Aggregation Behavior)

Molecular dynamics (MD) simulations provide powerful insights into the behavior of molecules at the atomic level, including their movement, interactions, and aggregation tendencies in various environments. While comprehensive studies focusing specifically on the self-aggregation of isolated this compound are not widely available in peer-reviewed literature, MD simulations have been employed to understand the behavior of molecules and systems containing this compound as a crucial component.

Research has utilized this compound in the formation of specialized molecular probes for biophysical studies. For instance, a novel dye probe, FBBNA, was created by coupling Fast Blue B salt with an excess of this compound. nih.govresearchgate.net Investigations into this probe's binding mechanism with proteins revealed that its affinity is strongly influenced by hydrophobic interactions. researchgate.net In a similar vein, MD simulations are a recommended method for analyzing the interactions between proteins and acid dyes derived from precursors like this compound, often using explicit solvent models to ensure accuracy.

Furthermore, computational studies on related aminonaphthalenesulfonic acid derivatives demonstrate the utility of MD simulations in this chemical class. These simulations have been used to reveal conformational details, such as the orientation of the sulfonic acid group relative to the naphthalene plane in aqueous solutions, which helps in minimizing steric hindrance. The table below summarizes applications of MD simulations involving this compound or its derivatives.

| System Studied | Simulation Focus | Key Findings/Objective | Reference |

|---|---|---|---|

| FBBNA (Fast Blue B + this compound) Probe | Protein Binding Mechanism | Binding affinity is strongly dependent on hydrophobic moieties. | researchgate.net |

| KIF1A Motor Protein with ADP-BeFx/AlFx | Motor-Neck Interaction | This compound was used to prepare a dye for a binding assay component in a broader biophysical study that utilized MD simulations. | nih.gov |

| Aminonaphthalenesulfonic Acid Derivatives | Molecular Conformation | The sulfonic acid group adopts a conformation perpendicular to the acenaphthylene plane in water to reduce steric hindrance. | smolecule.com |

| Acid Dyes (General) | Dye-Protein Interactions | Proposed as a method to analyze binding, often validated against experimental data like fluorescence quenching. |

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions where this compound is either a reactant or a product.

Azo Dye Synthesis and Properties: this compound is a foundational intermediate for a wide range of sulfonated azo dyes. smolecule.comwikipedia.org Computational chemistry plays a significant role in predicting the properties of these dyes. Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to determine the vertical excitation energies, which correlate with the dye's absorption maxima (λmax). researchgate.netresearchgate.net Studies have shown that trends in vertical excitations calculated via TD-DFT are in good agreement with experimental absorption data for dyes synthesized from this compound. researchgate.netresearchgate.net

Synthesis of this compound: The primary industrial synthesis of this compound involves the thermal treatment of 1-aminonaphthalene with sulfuric acid. wikipedia.org Another significant method is the Piria reaction, which involves the reduction of α-nitronaphthalene using a metal bisulfite. sciencemadness.org While detailed quantum mechanical modeling of the Piria reaction for this compound is not extensively published, mechanistic studies of analogous reactions provide insight. For example, a proposed mechanism for a related nitro-sulfinate reductive coupling suggests that the reaction proceeds through nitrosoarene and N-sulfonyl hydroxylamine (B1172632) intermediates. acs.org This provides a theoretical framework for the likely transition states involved. According to transition-state theory, increasing reaction temperature generally enhances the rate of such organic reactions by providing the necessary activation energy for molecules to overcome the transition state barrier. rsc.org

Degradation Pathways: this compound also appears as a product in the degradation of larger molecules. For example, the reductive cleavage of the azo bond in the food dye Carmoisine yields this compound and 1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid. medjchem.com Similarly, it is a known metabolite of certain azo dyes when processed by intestinal microflora. science.gov Modeling these degradation pathways is crucial for assessing the environmental and biological impact of such dyes.

The following table summarizes key reaction pathways involving this compound that have been subject to mechanistic or computational study.

| Reaction Type | Description | Computational Method/Theory | Key Findings/Intermediates | Reference |

|---|---|---|---|---|

| Azo Dye Synthesis | Coupling of diazotized this compound with other aromatic compounds. | TD-DFT | Calculated vertical excitations align with experimental absorption maxima, explaining color properties. | researchgate.netresearchgate.net |

| Piria Reaction Analogue | Reductive coupling of a nitroarene with a sulfinate. | Mechanistic Proposal | Reaction proceeds via nitrosoarene and N-sulfonyl hydroxylamine intermediates. | acs.org |

| Phase Transfer Catalysis | Reduction of 1-nitronaphthalene (B515781) to 1-aminonaphthalene (a precursor). | Kinetic Modeling | Reaction is kinetically controlled with a determined activation energy of 20.77 kJ/mol. | rsc.org |

| Azo Dye Degradation | Cleavage of Carmoisine dye. | Product Analysis | This compound is identified as a major degradation product. | medjchem.com |

Advanced Analytical and Characterization Techniques for Naphthionic Acid

Chromatographic Methods

Chromatographic techniques are widely employed for the separation and analysis of complex mixtures, allowing for the isolation and characterization of individual components like naphthionic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds within complex mixtures. While often applied to less polar or derivatized compounds, GC-MS data for this compound is available in spectral databases. Analysis of naphthenic acid mixtures, a broader class of compounds sometimes discussed alongside this compound, frequently utilizes GC-MS to profile various acidic components chromatographyonline.comchromatographyonline.comresearchgate.netrsc.orgacs.orgresearchgate.netnih.gov. Traditional methods for analyzing naphthenic acids by GC-MS often involve a derivatization step to enhance volatility and detectability chromatographyonline.comchromatographyonline.com. However, direct analysis methods are also explored, with careful selection of GC columns being crucial chromatographyonline.comchromatographyonline.com. High-resolution accurate mass GC-MS (GC-HRAM-MS) offers improved resolving power and sensitivity for analyzing complex mixtures chromatographyonline.comchromatographyonline.com.

For this compound specifically, GC-MS data exists, providing characteristic fragmentation patterns that aid in identification. The NIST database, accessible via platforms like PubChem, includes GC-MS data for this compound (NIST Number 228594). nih.gov Key mass-to-charge ratio (m/z) values from the top peaks in the GC-MS spectrum of this compound are available. nih.gov

| m/z | Rank |

| 143 | 1st |

| 115 | 2nd |

| 116 | 3rd |

This fragmentation pattern is a critical fingerprint for confirming the presence of this compound in a sample analyzed by GC-MS.

Liquid Chromatography

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is a suitable technique for separating and analyzing compounds like this compound that may not be sufficiently volatile or are thermally labile for GC analysis. LC methods are extensively used for the analysis of naphthenic acids in various aqueous and environmental samples nih.govnih.govrsc.orgrsc.orgresearchgate.netacs.orgnih.govrsc.orgsciex.com. These methods often involve coupling LC with mass spectrometry (LC-MS) for enhanced sensitivity and identification. nih.govrsc.orgrsc.orgacs.orgnih.govrsc.orgsciex.com HPLC methods have been developed for detecting naphthenic acids, sometimes involving derivatization to improve detectability by UV-Vis absorption. nih.govresearchgate.net LC-MS methods, particularly using high-resolution mass spectrometry like quadrupole time-of-flight (QToF) or Orbitrap, allow for the determination and characterization of naphthenic acids in complex matrices without extensive sample pre-treatment. nih.govrsc.orgacs.org The separation power of LC allows for the differentiation of various acidic compounds based on their structural differences and interactions with the stationary and mobile phases. rsc.orgrsc.org

Ion Chromatography-Mass Spectrometry

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the molecular structure and functional groups of this compound.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is a widely used technique for identifying organic compounds based on their characteristic vibrational modes. FTIR spectroscopy can reveal the presence of key functional groups in this compound, such as the amino (-NH₂) group, the sulfonic acid (-SO₃H) group, and the aromatic ring system. FTIR spectra for this compound are available in various spectral databases. nih.govchemicalbook.comchemicalbook.com Analysis of naphthenic acids in general by FTIR typically focuses on the absorption of the carboxyl group (-C=O). nih.govnih.govresearchgate.netresearchgate.net For this compound, specific peaks corresponding to its unique functional groups are observed. For instance, a broad peak around 2956 cm⁻¹ can be indicative of C-H stretching in alkanes, while a strong peak around 1698 cm⁻¹ suggests the presence of a carbonyl group, although this latter peak is more characteristic of carboxylic acids often found in general naphthenic acid mixtures rather than the sulfonic acid group in this compound itself. researchgate.net Detailed analysis of the FTIR spectrum of this compound allows for the identification of specific vibrational bands associated with its naphthalene (B1677914) ring, amino group, and sulfonic acid group, providing a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed in metabolomic analysis to study the metabolic responses of organisms exposed to substances like naphthenic acids. NMR-based metabolomic analyses have been conducted on biological tissues, such as the polar and lipophilic extracted fractions of whole organism tissue, to identify sublethal impacts of exposure to naphthenic acid frontiersin.orgnih.govresearchgate.net.

Studies using NMR have shown a relationship between naphthenic acid concentration and shifts in the metabolome of exposed organisms. For instance, a positive association was observed between the metabolome of mayfly nymphs (Hexagenia spp.) and sodium naphthenate concentration, indicating changes in metabolic profiles with increasing exposure frontiersin.orgnih.govresearchgate.net. Specific metabolites involved in energy metabolism and apoptosis regulation have been found to correlate with increased naphthenic acid concentration frontiersin.orgresearchgate.net. Metabolomics, including NMR-based approaches, is considered suitable for assessing environmental effects of naphthenic acids, as changes in the metabolome can precede observable changes in fitness and represent early indicators of environmental stress frontiersin.orgnih.gov.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone technique for the molecular characterization of naphthenic acids and related compounds due to its sensitivity and ability to provide detailed compositional information, even in complex mixtures cdnsciencepub.comresearchgate.netualberta.ca. Various MS approaches, often coupled with chromatographic techniques, are utilized for the analysis of naphthenic acid fraction compounds (NAFCs) researchgate.netualberta.carsc.orgresearchgate.netchromatographyonline.comchromatographyonline.com.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a widely used soft ionization technique for the analysis of naphthenic acids, particularly in negative ion mode, due to its high sensitivity researchgate.netperkinelmer.comacs.orgnih.govtraceorganic.com. ESI-MS allows for the direct characterization of naphthenic acids and has been successfully applied to analyze complex samples like OSPW perkinelmer.comacs.org. It can provide a general profile of petrochemical mixtures, useful for preliminary classification rsc.org. ESI-MS, especially when coupled with high-resolution mass analyzers, enables the characterization and quantification of naphthenic acids in produced water acs.orgnih.gov. Direct infusion ESI-Orbitrap MS has been used to characterize and quantify naphthenic acids in produced water samples acs.orgnih.gov.

High-Resolution Mass Spectrometry (e.g., Fourier Transform Ion-Cyclotron Resonance, Orbitrap)

High-resolution mass spectrometry (HRMS), including techniques like Fourier Transform Ion-Cyclotron Resonance (FT-ICR) MS and Orbitrap MS, offers significantly improved resolving power and mass accuracy compared to lower-resolution methods cdnsciencepub.comualberta.caperkinelmer.comacs.orgtraceorganic.comnih.govresearchgate.netresearchgate.netzoex.compnnl.govresearchgate.net. These techniques are essential for the detailed molecular characterization of complex mixtures of naphthenic acids and NAFCs, allowing for the determination of elemental compositions with high confidence cdnsciencepub.comtraceorganic.comresearchgate.netpnnl.gov.

HRMS has been instrumental in elucidating the composition of NAFCs in environmental samples, revealing the presence of a diverse range of components beyond classical naphthenic acids, including those containing sulfur, nitrogen, and other heteroatoms, as well as aromatic species cdnsciencepub.commdpi.com. The high mass resolution enables visualization of data using techniques like Kendrick mass defect plots and van Krevelen plots, which are valuable for assessing the complex composition of NAFCs and monitoring their degradation researchgate.netpnnl.govmdpi.com. Orbitrap MS and FT-ICR MS, often coupled with ESI, are widely used for characterizing NAFCs in OSPW and other environmental matrices cdnsciencepub.comacs.orgtraceorganic.comnih.govresearchgate.netmdpi.comresearchgate.net.

Molecular Characterization of Naphthenic Acid Fraction Compounds (NAFCs)

Molecular characterization of NAFCs involves determining the elemental composition and structural features of the various compounds within this complex mixture. HRMS techniques, particularly ESI coupled with Orbitrap or FT-ICR MS, are crucial for this purpose cdnsciencepub.comtraceorganic.comresearchgate.netmdpi.comresearchgate.net. NAFCs are a diverse group, including classical naphthenic acids (CnH2n+zO2) and compounds with additional oxygen, nitrogen, and sulfur atoms researchgate.netmdpi.com.

Studies utilizing HRMS have characterized NAFCs in various environmental samples, such as OSPW and wetland water cdnsciencepub.comresearchgate.netmdpi.comresearchgate.net. These analyses reveal the distribution of different compound classes (e.g., O2, O3, O4, SOx, NO x species) and their relative abundances traceorganic.commdpi.com. Molecular characterization helps in understanding the transformation and degradation of NAFCs in biological treatment systems mdpi.comuregina.ca. Techniques like principal component analysis (PCA) applied to HRMS data can reveal patterns in NAFC profiles and assess the effectiveness of treatment processes researchgate.netmdpi.com.

Electrochemical Methods for Detection and Characterization

Electrochemical methods are being explored for the detection and characterization of naphthenic acids, offering potential advantages in terms of speed and on-site analysis compared to traditional laboratory-based techniques ualberta.caresearchgate.net. Microbial electrochemical biosensors are being developed for the detection of naphthenic acids in water samples ualberta.caresearchgate.net.

These biosensors utilize the electrical response generated by microbial activity in the presence of naphthenic acids ualberta.caresearchgate.net. Experiments have been conducted to optimize the performance of such biosensors using model naphthenic acid compounds like cyclohexane (B81311) carboxylic acid ualberta.ca. Different operating modes, such as charging-discharging operation, have been shown to enhance the sensitivity of these biosensors ualberta.caresearchgate.net. While sensitive to environmental parameters like salinity and temperature, once calibrated, these biosensors can be used for measuring naphthenic acid concentrations ualberta.ca. Electrochemical techniques, such as cyclic voltammetry, have also been used to study the electrochemical behavior and corrosion characteristics of materials in naphthenic acid solutions researchgate.net.

Other Analytical Methodologies

In addition to the techniques mentioned above, other analytical methodologies are employed for the analysis of naphthenic acids and NAFCs. Chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with MS, plays a significant role in separating the complex mixtures of naphthenic acids researchgate.netualberta.carsc.orgresearchgate.netchromatographyonline.comchromatographyonline.com.

Total Acid Number (TAN) Measurements

Total Acid Number (TAN) is a measure of the amount of acidic constituents in a sample, expressed as the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the acids in one gram of the sample. wikipedia.orgfiixsoftware.com This measurement is particularly relevant for assessing the potential corrosivity (B1173158) of substances containing organic acids. wikipedia.orgfiixsoftware.comunirioja.es

Standard methods for determining TAN typically involve titration. Potentiometric titration, such as outlined in ASTM D664 and UOP 565, is a common method where the sample, dissolved in a suitable solvent mixture, is titrated with an alcoholic potassium hydroxide solution. wikipedia.orgafpm.org The endpoint is identified by monitoring the change in potential using a glass electrode and reference electrode. wikipedia.org Color indicator titrations, using indicators like phenolphthalein, can also be employed, where the endpoint is marked by a permanent color change. wikipedia.org Spectroscopic methods, including mid and near-infrared spectroscopy, are also used for rapid TAN measurements after calibration with a reference method. wikipedia.orgresearchgate.netacs.org

While TAN measurement is widely used for assessing the acidity of petroleum products containing naphthenic acids and their potential for naphthenic acid corrosion (NAC), specific TAN values obtained directly and solely for the pure compound this compound were not found in the provided search results. wikipedia.orgfiixsoftware.comunirioja.esafpm.orgresearchgate.netacs.orgcsic.esmetrohm.com The TAN of crude oil is primarily associated with its content of naphthenic acids. unirioja.es

Microtox Assays for Toxicity Assessment

Microtox assays are rapid acute toxicity tests that utilize the bioluminescent marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) to assess the toxicity of various substances. researchgate.netplymouth.ac.uk The principle of the test is based on the fact that the metabolic activity of these bacteria, which includes bioluminescence, is inhibited when exposed to toxic substances, leading to a decrease in light output. researchgate.net

The Microtox test measures the reduction in bioluminescence after a specific exposure time (e.g., 5, 15, or 30 minutes) to different concentrations of the sample. scirp.orgsemanticscholar.org The results are often expressed as an IC50 or EC50 value, which represents the concentration of the substance that causes a 50% reduction in light emission compared to a control. plymouth.ac.ukscirp.orgsemanticscholar.orgnih.gov A lower IC50 or EC50 value indicates higher toxicity.

Microtox assays have been used to evaluate the acute toxicity of mixtures of naphthenic acids, particularly those found in oil sands process water (OSPW). plymouth.ac.ukscirp.orgsemanticscholar.orgnih.govnih.gov Studies have investigated the toxicity of whole naphthenic acid mixtures and different fractions based on molecular weight, suggesting that lower molecular weight naphthenic acids may contribute significantly to the observed toxicity. plymouth.ac.uknih.gov For example, Microtox assays showed a complete absence of detectable toxicity following the biodegradation of commercial naphthenic acids in one study. researchgate.netnih.gov Another study reported IC50 values for OSPW naphthenic acid extract before and after treatment, showing a significant reduction in toxicity. scirp.orgsemanticscholar.org

However, specific Microtox assay data or detailed research findings on the toxicity of the pure compound this compound using this method were not found in the provided search results. The available data pertains to the toxicity of complex mixtures of naphthenic acids.

Environmental Impact and Remediation Research

Occurrence and Distribution in Environmental Matrices

Naphthionic acid can be found in various environmental compartments, primarily as a result of industrial activities.

This compound is a component of the complex mixture of organic compounds known as naphthenic acids (NAs), which are significant contaminants in oil sands process-affected water (OSPW). nih.govoup.comusask.canih.gov These waters are generated during the extraction of bitumen from oil sands. usask.ca The concentration of the broader category of naphthenic acids in tailings pond waters can be as high as 110 mg/L, while ambient levels in surrounding rivers are generally below 1 mg/L. nih.govtandfonline.comresearchgate.net The presence of these compounds in OSPW is a major environmental concern due to their toxicity to aquatic organisms. usask.canih.govacs.org The complex nature of these mixtures presents analytical challenges for their quantification in the environment. nih.govtandfonline.comualberta.ca

Table 1: Reported Concentrations of Naphthenic Acids (NAs) in Different Water Sources

| Water Source | Reported Concentration of NAs (mg/L) |

|---|---|

| Tailings Pond Waters | Up to 110 nih.govtandfonline.comresearchgate.net |

| Northern Alberta Rivers | Generally below 1 nih.govtandfonline.comresearchgate.net |

| Refinery Wastewater Effluent | 4.5 to 16.6 researchgate.net |

This compound and related naphthenic acid fraction compounds (NAFCs) can be found in various environmental media, including groundwater, rivers, lakes, and sediments. mdpi.com Their release into surface water systems can occur through industrial effluent discharge, groundwater mixing, and erosion of oil deposits. nih.govtandfonline.comresearchgate.net While they are water-soluble, they have the potential to accumulate in sediments over time with prolonged exposure. nih.govtandfonline.comresearchgate.net For instance, following the Hebei Spirit oil spill, concentrations of NAs in coastal sediments were found to be significantly higher than in reference sites, reaching up to 130 mg kg⁻¹ dw. acs.org This suggests that these compounds can persist and accumulate in sedimentary environments following contamination events. acs.org The sorption of these compounds to sediments is a key process influencing their distribution in aquatic ecosystems. nih.gov

Environmental Fate and Transport of this compound

The environmental fate and transport of a contaminant describe its movement and transformation in the environment. cdc.gov For substances like this compound, this includes processes like biodegradation and sorption to soil and sediment. nih.govcdc.gov The physical and chemical properties of these compounds, such as water solubility and partitioning behavior, play a crucial role in their environmental distribution. canada.caitrcweb.org

Biodegradation is a key process in the natural attenuation of organic pollutants like this compound and is considered a cost-effective remediation strategy. tandfonline.comnih.gov Microorganisms have the ability to metabolize these compounds, leading to their breakdown and a reduction in toxicity. nih.govoup.comfems-microbiology.org However, the effectiveness of biodegradation can be influenced by several factors, including the molecular structure of the compound, the presence of other substances, and environmental conditions like oxygen availability. tandfonline.comfrontiersin.orgclemson.edu

The biodegradation of naphthenic acids, a class of compounds that includes this compound, can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govoup.com

Aerobic degradation is generally considered the more rapid and common pathway for naphthenic acids. nih.govoup.comclemson.edu The primary mechanism involves beta-oxidation, often coupled with other processes like alpha-oxidation and ring cleavage. nih.govoup.comnih.govresearchgate.net Studies have shown that the availability of dissolved oxygen significantly influences the degradation rates. clemson.edu

Anaerobic degradation has also been reported and can proceed through various mechanisms, including pathways involving the intermediate benzoyl-CoA. nih.govoup.comnih.govresearchgate.net This process can be facilitated by different types of microorganisms, such as methanogens and nitrate, sulfate (B86663), and iron reducers. nih.govoup.comnih.govresearchgate.net However, some of the more complex and recalcitrant naphthenic acid structures may be resistant to anaerobic breakdown. nih.govoup.com For example, one study found that while cyclohexylacetic acid could be completely degraded under aerobic conditions by Pseudoalteromonas sp., it was not directly utilized under anaerobic conditions, although the aerobic degradation pathway could still function anaerobically once induced. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Degradation of Naphthenic Acids

| Degradation Condition | Key Mechanisms | Influencing Factors |

|---|---|---|

| Aerobic | Beta-oxidation, Alpha-oxidation, Ring cleavage nih.govoup.comnih.govresearchgate.net | Dissolved oxygen concentration clemson.edu |

| Anaerobic | Benzoyl-CoA pathway nih.govoup.comnih.govresearchgate.net | Involvement of methanogens, nitrate/sulfate/iron reducers nih.govoup.comnih.govresearchgate.net |

Recent research has explored the potential of microalgae, such as Spirulina platensis, in the bioremediation of water contaminated with naphthenic acids. researchgate.netmdpi.comnih.gov Studies have shown that Spirulina platensis can metabolize these compounds, leading to their biodegradation. mdpi.comnih.gov In one study, the acidity value of a sample containing naphthenic acids decreased significantly over 168 hours of treatment with Spirulina platensis, indicating the breakdown of the acidic compounds. mdpi.com The algae appeared to use the naphthenic acids as a nutritional source for cellular growth. mdpi.com FTIR analysis confirmed a decrease in the concentration of carboxyl groups, further supporting the biodegradation of these compounds by the algae. mdpi.comnih.gov

Aggregation Behavior in Aqueous Environments

The behavior of this compound and related naphthenic acids (NAs) in water is complex, with a tendency to form aggregates. This aggregation is influenced by environmental factors such as the chemical structure of the acid, salinity, and pH.

Influence of Salinity and pH

The aggregation of naphthenic acids in aqueous solutions is significantly affected by both salinity and pH. Research has shown a direct relationship between the formation of large aggregates and the salt concentration in the water. mdpi.com

Influence of Salinity: Molecular dynamics simulations have demonstrated that both the length of the acid's alkyl chain and the salinity of the water strongly promote the aggregation of NAs. mdpi.com In environments with high salinity (e.g., 90 g/L NaCl), all tested types of NAs aggregated within a short timeframe. mdpi.com Larger aggregates are found to be more stable at higher salinities. mdpi.comresearchgate.net This stabilization is attributed to the direct interaction of cations, such as Na+, with the carboxylic groups of the NAs inside the aggregates. mdpi.comresearchgate.net Conversely, lower salinity can lead to the destabilization and dissolution of these aggregates. mdpi.comacs.org This phenomenon is linked to enhanced oil recovery techniques where lowering salinity can help release trapped oil. mdpi.com

Influence of pH: The pH of the aqueous environment plays a crucial role in the partitioning and behavior of this compound. An increase in pH above the acid's dissociation constant (pKa) leads to a significant decrease in its tendency to partition into octanol, indicating increased water solubility. nih.gov This is because the acid exists in its ionic form at higher pH, which is more hydrophilic. While pH is a critical factor, some studies suggest that its influence on the kinetics of certain remediation processes, like photocatalysis, might be less pronounced compared to other factors. nih.gov

The table below summarizes the general effects of salinity and pH on the aggregation of naphthenic acids.

| Factor | Effect on Aggregation | Underlying Mechanism |

| Increased Salinity | Promotes formation of larger, more stable aggregates. mdpi.comresearchgate.net | Cations (e.g., Na+) interact with and stabilize the carboxylic groups within the aggregates. mdpi.comresearchgate.net |

| Decreased Salinity | Destabilizes and dissolves aggregates. mdpi.comacs.org | Reduced ionic shielding allows for greater repulsion between negatively charged acid molecules. |

| Increased pH (above pKa) | Decreases aggregation due to increased solubility. nih.gov | Ionization of the carboxylic group leads to greater hydrophilicity and electrostatic repulsion. |

| Decreased pH (below pKa) | Promotes aggregation due to decreased solubility. | The acid is in its neutral, more hydrophobic form, favoring aggregation to minimize contact with water. |

Photocatalytic Degradation

Photocatalytic degradation is a promising advanced oxidation process for the remediation of water contaminated with this compound and other naphthenic acids. nih.govnih.gov This technology utilizes semiconductor photocatalysts, most commonly titanium dioxide (TiO2), which, when activated by ultraviolet (UV) or solar light, generate highly reactive oxygen species that can break down the complex structures of these pollutants. nih.govscirp.orgresearchgate.net

Research has demonstrated that UV photocatalysis using TiO2-based composites can significantly reduce the concentration of commercial naphthenic acids in water, with the degradation confirmed by the formation of carbon dioxide. scirp.org The efficiency of this process is heavily dependent on the effective adsorption of the pollutants onto the catalyst surface. scirp.org To enhance this, modifications to TiO2, such as creating composites with high-surface-area materials like zeolites or graphene, have been explored. nih.govscirp.org TiO2-graphene composites, for instance, have shown superior photocatalytic activity compared to pure TiO2. nih.gov

The degradation process is influenced by several factors. Acidic conditions have been found to be more favorable for the photocatalytic removal of naphthenic acids than neutral or alkaline solutions. nih.gov Studies have also shown that larger, more complex naphthenic acid molecules may be degraded more easily than smaller ones. nih.gov The primary reactive species responsible for the degradation in a UV/TiO2-graphene system have been identified as holes (h+) and hydroxyl radicals (•OH). nih.gov Solar photocatalysis over TiO2 has also proven effective, capable of eradicating acid extractable organics from oil sands process-affected water (OSPW) and eliminating its acute toxicity. researchgate.net

Remediation Technologies for this compound Contamination

Several remediation technologies are being investigated and applied to address contamination by this compound and other naphthenic acids in water and crude oil. These methods include adsorption, chemical oxidation, and biological treatment.

Adsorption Technologies (e.g., Clay Minerals, Silica-Based Hybrid Materials)

Adsorption is a widely used technology for water purification that utilizes solid materials (adsorbents) to remove contaminants. jwent.net Clay minerals and silica-based materials are of particular interest for the removal of naphthenic acids due to their low cost, environmental friendliness, and high surface area. jwent.netosti.gov

Clay Minerals: Natural clay minerals like montmorillonite (B579905) and sepiolite (B1149698) have demonstrated a higher capacity for adsorbing naphthenic acids compared to other clays. osti.govdoe.gov The adsorption mechanism involves interactions between the organic acid molecules and the mineral surface, which can be influenced by the clay's cation-exchange capacity and surface charge. jwent.netosti.gov The efficiency of clay adsorbents can be enhanced through acid activation. scirp.org Studies have shown that montmorillonite is more effective at retaining cations than kaolinite, and acid activation increases the adsorption capacity for both. scirp.org

Silica-Based Hybrid Materials: Modifying materials like TiO2 with high-surface-area matrices such as silica (B1680970) (SiO2) can improve their performance in remediation processes. scirp.org In the context of photocatalysis, incorporating silica can enhance the adsorption of pollutants, which is a crucial step for efficient degradation. scirp.org

The table below presents data on the adsorption efficiency of selected clay minerals for removing naphthenic acids.

| Adsorbent | Naphthoic Acid Adsorbed (%) | Amount of Naphthoic Acid Adsorbed (mg/g) |

| KGa-2 (Kaolinite) | 11.1 | 9.7 |